Cyanogen chloride

Description

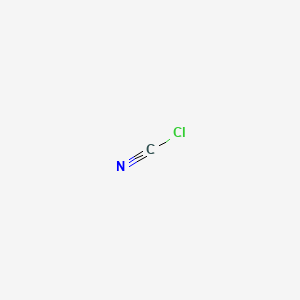

Structure

3D Structure

Properties

IUPAC Name |

carbononitridic chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CClN/c2-1-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJDMGCKMHUXFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CNCl, ClCN, CClN | |

| Record name | CYANOGEN CHLORIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8479 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYANOGEN CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1053 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyanogen chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cyanogen_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021551 | |

| Record name | Cyanogen chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

61.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyanogen chloride, stabilized appears as a colorless gas or liquid with a strong acrid/pungent odor. Boils at 60 °F. Liquid density 10.0 lb / gal. Shipped as a liquid confined under its own vapor pressure. A highly toxic lachrymator. Has been used as a tear gas. Vapor is heavier than air. Prolonged exposure of the container to fire or intense heat may cause violent rupturing and rocketing., Colorless gas or liquid (below 55 degrees F) with an irritating odor; Note: Shipped as a liquefied gas. A solid below 20 degrees F. Forms cyanide in the body; [NIOSH], COLOURLESS COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR., Colorless gas or liquid (below 55 °F) with an irritating odor., Colorless gas or liquid (below 55 °F) with an irritating odor. [Note: Shipped as a liquefied gas. A solid below 20 °F. Forms cyanide in the body.] | |

| Record name | CYANOGEN CHLORIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8479 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyanogen chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/383 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYANOGEN CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1053 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYANOGEN CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/383 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyanogen chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0162.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

55.6 °F at 760 mmHg (USCG, 1999), 13 °C, 13.8 °C, 55 °F | |

| Record name | CYANOGEN CHLORIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8479 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYANOGEN CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/917 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANOGEN CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1053 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYANOGEN CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/383 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyanogen chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0162.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

Not Applicable. Not flammable. (USCG, 1999), 51 °C | |

| Record name | CYANOGEN CHLORIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8479 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYANOGEN CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/917 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

7 % (NIOSH, 2023), Soluble in water, ethanol, ethyl ether, Soluble in oxygenated solvents, Soluble in water at 68 °F, In water, 27.5 mg/L at 25 °C, In water, 6X10+4 mg/L at 0 C, Solubility in water: soluble, 7% | |

| Record name | CYANOGEN CHLORIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8479 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYANOGEN CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/917 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANOGEN CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1053 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyanogen chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0162.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.222 at 32 °F (USCG, 1999) - Denser than water; will sink, 1.186 at 20 °C/4 °C, Density: 1.24 g/cu cm at 0 °C; 1.19 g/cu cm at 15 °C; Enthalpy of Fusion: 11.39 kJ/mol, Density/Specific gravity: 1.128 at 4 °C/4 °C, Liquid density 10.0 lb/gal. Shipped as a liquid confined under its own vapor pressure, 1.22 (liquid at 32 °F), 1.22 (Liquid at 32 °F), 2.16(relative gas density) | |

| Record name | CYANOGEN CHLORIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8479 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYANOGEN CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/917 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANOGEN CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/383 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyanogen chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0162.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.1 (USCG, 1999) - Heavier than air; will sink (Relative to Air), 1.98 (Air = 1), Relative vapor density (air = 1): 2.16, 2.16 | |

| Record name | CYANOGEN CHLORIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8479 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYANOGEN CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/917 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANOGEN CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1053 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYANOGEN CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/383 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

704.36 mmHg at 50 °F (USCG, 1999), VP: 760 mm Hg at 13 °C, 1.23X10+3 mm Hg at 25 C, Vapor pressure, kPa at 21.1 °C: 1987, 1010 mmHg | |

| Record name | CYANOGEN CHLORIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8479 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYANOGEN CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/917 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANOGEN CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1053 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYANOGEN CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/383 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyanogen chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0162.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless volatile liquid or gas, Colorless gas or liquid (below 55 °F) ...[NOTE: Shipped as a liquified gas. A solid below 20 °F.] | |

CAS No. |

506-77-4 | |

| Record name | CYANOGEN CHLORIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8479 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyanogen chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanogen chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanogen chloride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Cyanogen chloride ((CN)Cl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyanogen chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyanogen chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYANOGEN CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/697I61NSA0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYANOGEN CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/917 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANOGEN CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1053 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYANOGEN CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/383 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyanogen chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/GT22B6B8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

20 °F (USCG, 1999), -6.55 °C, -6 °C, 20 °F | |

| Record name | CYANOGEN CHLORIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8479 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYANOGEN CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/917 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANOGEN CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1053 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYANOGEN CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/383 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyanogen chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0162.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

What are the chemical and physical properties of cyanogen chloride?

An In-depth Technical Guide to the Chemical and Physical Properties of Cyanogen Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CNC_l_) is a volatile, colorless gas with a pungent odor. It is a highly toxic chemical that has been studied for its reactivity and potential applications in chemical synthesis, as well as its implications as a disinfection byproduct in water treatment. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, intended for professionals in research, science, and drug development.

Core Properties of this compound

| Identifier | Value | Source |

| IUPAC Name | Carbononitridic chloride | [1] |

| CAS Number | 506-77-4 | [2] |

| Molecular Formula | CClN | [1] |

| Molecular Weight | 61.47 g/mol | [1] |

Physical Properties

The physical characteristics of this compound are critical for its handling, storage, and in understanding its environmental fate.

| Property | Value | Conditions | Source |

| Appearance | Colorless gas or liquid | [1][3] | |

| Odor | Acrid, pungent | [1][3] | |

| Melting Point | -6.55 °C (20.21 °F; 266.60 K) | [3] | |

| Boiling Point | 13 °C (55 °F; 286 K) | [3] | |

| Density | 2.7683 mg/cm³ | at 0 °C, 101.325 kPa | [3] |

| Vapor Pressure | 1.987 MPa | at 21.1 °C | [3] |

| Solubility in Water | Soluble | [3] | |

| Solubility in Organic Solvents | Soluble in ethanol, ether | [3] |

Chemical Properties and Reactivity

This compound is a linear molecule with the structure Cl−C≡N, featuring a single bond between carbon and chlorine and a triple bond between carbon and nitrogen.[3] Its chemical reactivity is of significant interest, particularly its synthesis, hydrolysis, and trimerization.

Synthesis

This compound is produced by the oxidation of sodium cyanide with chlorine. This reaction proceeds through the intermediate formation of cyanogen ((CN)₂).[3]

Hydrolysis

This compound slowly hydrolyzes in water at neutral pH to yield cyanate and chloride ions.[3] The reaction is as follows:

ClCN + H₂O → [OCN]⁻ + Cl⁻ + 2H⁺[3]

The hydrolysis of this compound is influenced by pH and temperature. Studies have shown that the hydroxide-assisted hydrolysis pathway is predominant.[4] The stability of this compound is also affected by the presence of other chemicals. For instance, it decomposes relatively quickly in the presence of free chlorine but is more stable in the presence of monochloramine.[5]

Trimerization

In the presence of an acid, this compound can trimerize to form cyanuric chloride (C₃N₃Cl₃), a heterocyclic compound.[3]

Experimental Protocols

Determination of Melting Point

The melting point of this compound, which is a gas at room temperature, is determined at low temperatures. A common method for determining the melting point of such substances is the capillary method .

Methodology:

-

A small sample of this compound is liquefied by cooling and then introduced into a glass capillary tube, which is then sealed.

-

The capillary tube is placed in a cooling bath (e.g., a cryostat) equipped with a calibrated thermometer or a digital temperature sensor.

-

The temperature of the bath is slowly lowered until the this compound solidifies.

-

The bath is then allowed to warm up very slowly, typically at a rate of 1-2 °C per minute.

-

The temperature at which the first signs of melting are observed and the temperature at which the last solid crystal disappears are recorded as the melting point range. For a pure substance, this range is narrow.

Determination of Boiling Point

The boiling point of this compound can be determined using a micro-boiling point method due to its volatility.

Methodology:

-

A small amount of liquid this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

The test tube is gently heated in a water or oil bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

The heating is then discontinued, and the bath is allowed to cool slowly.

-

The temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point. This occurs when the vapor pressure of the substance equals the external atmospheric pressure.

Determination of Vapor Pressure

The vapor pressure of a liquefied gas like this compound can be measured using a static or dynamic method.

Methodology (Static Method):

-

A sample of liquid this compound is introduced into a thermostated vessel connected to a pressure measuring device (manometer).

-

The vessel is evacuated to remove any air.

-

The temperature of the vessel is precisely controlled.

-

The pressure of the vapor in equilibrium with the liquid is measured at various temperatures.

Determination of Water Solubility

The solubility of a gas in a liquid can be determined by measuring the volume of gas that dissolves in a given volume of the liquid at a specific temperature and pressure.

Methodology:

-

A known volume of deionized and de-gassed water is placed in a thermostated gas absorption vessel.

-

A known amount of this compound gas is introduced into the vessel.

-

The system is agitated to facilitate dissolution and allowed to reach equilibrium.

-

The amount of undissolved gas is determined by measuring the final pressure and volume of the gas phase.

-

The amount of dissolved gas is then calculated by subtracting the amount of undissolved gas from the initial amount of gas introduced.

Analysis of Hydrolysis Kinetics

The study of the hydrolysis of this compound involves monitoring its concentration over time under controlled conditions of pH and temperature.

Methodology:

-

A buffered aqueous solution is prepared and brought to the desired temperature in a reaction vessel.

-

A known amount of this compound is introduced into the solution to initiate the reaction.

-

Aliquots of the reaction mixture are withdrawn at specific time intervals.

-

The reaction in the aliquots is quenched, for example, by adding a reducing agent.

-

The concentration of this compound in the aliquots is determined using an appropriate analytical method, such as gas chromatography or a colorimetric method.

-

The rate constants are then determined by plotting the concentration of this compound versus time.[4]

Visualizations

Logical Workflow for Property Determination

Caption: General workflow for determining key physical properties.

Chemical Reactions of this compound

Caption: Synthesis, hydrolysis, and trimerization of this compound.

References

- 1. Kinetics of this compound destruction by chemical reduction methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. prc.cnrs.fr [prc.cnrs.fr]

- 3. The hydroxide-assisted hydrolysis of this compound in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ASTM D6897 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 5. westlab.com [westlab.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of Cyanogen Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanogen chloride (CNCl) is a linear, triatomic pseudohalogen of significant interest in various chemical and biological fields. Its reactivity and structural simplicity make it a valuable synthon in organic and inorganic chemistry, while its toxicity necessitates a thorough understanding of its properties for safety and handling. This technical guide provides a comprehensive overview of the molecular structure and bonding of this compound, supported by quantitative data from experimental and computational studies. Detailed experimental protocols for its synthesis and characterization are also presented to aid researchers in their practical applications.

Molecular Structure and Bonding

This compound possesses a linear molecular geometry with the connectivity Cl-C≡N.[1][2] The molecule belongs to the C∞v point group. The bonding can be understood through a combination of valence bond theory and molecular orbital theory. The carbon and chlorine atoms are joined by a single covalent bond, while the carbon and nitrogen atoms are linked by a triple bond.[1][2] This arrangement results in a rigid, linear structure with a significant dipole moment.

The C-Cl bond is a polar covalent bond, with the electron density shifted towards the more electronegative chlorine atom. The C≡N triple bond is a strong, nonpolar covalent bond, characteristic of nitriles. The combination of these bonds leads to a molecule with a distinct electronic structure that dictates its chemical reactivity. Computational studies, often employing methods like Density Functional Theory (DFT) and ab initio calculations, have been instrumental in elucidating the electronic structure and bonding characteristics of this compound.[3][4][5] These studies help in understanding the charge distribution, molecular orbitals, and the nature of the chemical bonds within the molecule.

Quantitative Molecular Data

The precise geometric and vibrational parameters of this compound have been determined through various spectroscopic techniques, including microwave, infrared, and Raman spectroscopy. This data is crucial for understanding the molecule's dynamics and for benchmarking computational models.

| Parameter | Experimental Value | Technique | Reference |

| Bond Lengths | |||

| r(C-Cl) | 1.629 Å | Microwave Spectroscopy | [4] |

| r(C≡N) | 1.161 Å | Microwave Spectroscopy | [4][6] |

| Bond Angle | |||

| ∠(Cl-C-N) | 180° | Microwave Spectroscopy | |

| Vibrational Frequencies | |||

| ν1 (C≡N stretch) | 2216 cm⁻¹ | Infrared/Raman Spectroscopy | [4] |

| ν2 (C-Cl stretch) | 744 cm⁻¹ | Infrared/Raman Spectroscopy | [4] |

| ν3 (bending) | 378 cm⁻¹ | Infrared/Raman Spectroscopy | [4] |

| Rotational Constant | |||

| B | 0.19917 cm⁻¹ | Microwave Spectroscopy | [4] |

Experimental Protocols

Synthesis of this compound

The laboratory synthesis of this compound is typically achieved through the chlorination of a cyanide salt. The following protocol is a representative method.

Materials:

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Chlorine gas (Cl₂)

-

Distilled water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Gas inlet tube

-

Condenser

-

Receiving flask cooled in an ice bath

-

Magnetic stirrer and stir bar

Procedure:

-

A solution of sodium or potassium cyanide in water is prepared in the three-necked flask and cooled in an ice bath.

-

Chlorine gas is bubbled through the cold cyanide solution via the gas inlet tube while stirring vigorously. The reaction is exothermic and the temperature should be maintained near 0°C.

-

The reaction progress can be monitored by the disappearance of the yellow-green color of the chlorine gas.

-

The gaseous this compound product is passed through a condenser to remove any unreacted starting materials and water vapor.

-

The purified this compound gas is then collected in the receiving flask cooled in an ice bath, where it will condense into a colorless liquid.

-

Excess cyanide in the reaction mixture should be avoided as it can lead to the decomposition of this compound.

This compound Synthesis Workflow

Spectroscopic Characterization

Objective: To determine the vibrational frequencies of the C-Cl and C≡N stretching modes, and the Cl-C-N bending mode.

Methodology:

-

Sample Preparation: Gaseous this compound is introduced into a gas cell with infrared-transparent windows (e.g., KBr or NaCl). The pressure of the gas in the cell is optimized to obtain a good signal-to-noise ratio without causing pressure broadening of the absorption lines.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty gas cell is recorded. The IR beam is then passed through the gas cell containing the this compound sample, and the sample spectrum is recorded.

-

Data Analysis: The sample spectrum is ratioed against the background spectrum to obtain the absorbance spectrum. The positions of the absorption bands corresponding to the vibrational modes are then determined.

Gas-Phase IR Spectroscopy Workflow

Objective: To observe the Raman-active vibrational modes, which are complementary to the IR-active modes. For a linear molecule like this compound, the symmetric stretching vibrations are typically strong in the Raman spectrum.

Methodology:

-

Sample Preparation: A sample of gaseous or liquid this compound is placed in a suitable transparent container (e.g., a quartz cuvette).

-

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., an argon ion laser or a diode laser) and a sensitive detector (e.g., a CCD camera) is used.

-

Data Acquisition: The laser beam is focused onto the sample. The scattered light is collected, passed through a filter to remove the strong Rayleigh scattering, and then dispersed by a grating onto the detector.

-

Data Analysis: The Raman spectrum is analyzed to identify the frequencies of the scattered light, which correspond to the vibrational modes of the molecule.

Objective: To determine the rotational constants of the molecule, from which the precise bond lengths can be calculated.

Methodology:

-

Sample Preparation: A low-pressure gaseous sample of this compound is introduced into the waveguide of a microwave spectrometer.

-

Instrumentation: A microwave spectrometer consisting of a microwave source, a sample cell (waveguide), and a detector is used.

-

Data Acquisition: The frequency of the microwave radiation is swept, and the absorption of radiation by the sample is detected.

-

Data Analysis: The frequencies of the absorption lines in the rotational spectrum are measured. These frequencies are then fitted to a model for a linear rotor to determine the rotational constant (B). The moment of inertia (I) is calculated from B, and from the moment of inertia, the bond lengths can be accurately determined.

Molecular Structure Visualization

The linear structure of this compound is a key feature determining its physical and chemical properties.

Molecular Structure of this compound

Conclusion

This technical guide has provided a detailed examination of the molecular structure and bonding of this compound. The linear geometry, characterized by a C-Cl single bond and a C≡N triple bond, has been quantified through extensive spectroscopic data. The provided experimental protocols for synthesis and characterization offer a practical resource for researchers. A thorough understanding of these fundamental properties is essential for the safe and effective utilization of this compound in scientific research and industrial applications.

References

The history and development of cyanogen chloride as a chemical reagent.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanogen chloride (ClCN), a volatile and highly reactive pseudohalogen, holds a unique position in the history of chemistry. Initially explored for its toxic properties, it has evolved into a valuable C1 building block in modern organic synthesis. This technical guide provides a comprehensive overview of the history, development, and application of this compound as a chemical reagent. It covers its synthesis, physical and chemical properties, and its utility in key transformations such as the von Braun reaction and the synthesis of cyanates and other nitrogen-containing compounds. Detailed experimental protocols for its synthesis and major applications are provided, alongside a thorough compilation of its physicochemical data to serve as a practical reference for laboratory professionals.

Introduction: From Chemical Weapon to Chemical Reagent

This compound was first synthesized in 1802 by the French chemist Claude Louis Berthollet, with its correct linear structure (Cl–C≡N) being established by Louis-Joseph Gay-Lussac in 1815.[1] Its early history is intertwined with its high toxicity. It was used as a chemical warfare agent by the French during World War I, beginning in October 1916.[1][2] Its ability to penetrate gas mask filters of the era made it a subject of military interest, and the United States considered its use in World War II, though it was never deployed.[3][4]

Beyond its military applications, the unique reactivity of the cyano group attached to an electrophilic chlorine atom has made this compound a useful, albeit hazardous, reagent in organic chemistry. It serves as a versatile precursor for the introduction of the cyano moiety and for the construction of various functional groups and heterocyclic systems.[3] This guide will focus on its practical applications in a laboratory setting, providing the necessary data and procedural information for its safe and effective use.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is critical for its safe handling and application. It is a colorless gas at room temperature and is often handled as a liquefied gas.[3][5] The following tables summarize its key quantitative data.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | CClN | [3] |

| Molecular Weight | 61.47 g/mol | [3][4] |

| Boiling Point | 13 °C (55 °F) | [3] |

| Melting Point | -6.55 °C (20.21 °F) | [3] |

| Density (liquid) | 1.186 g/cm³ at 20 °C | [6] |

| Vapor Density | 2.1 (Air = 1) | [1][2] |

| Vapor Pressure | 1010 mmHg at 21.1 °C | [2] |

| Water Solubility | Soluble, reacts slowly | [1][3] |

| Solubility in Organics | Soluble in ethanol, ether | [3] |

| Appearance | Colorless gas or liquid | [3][4] |

| Odor | Pungent, acrid | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Value(s) | Reference(s) |

| IR Spectrum (gas) | ν1 (C-Cl stretch): ~714 cm⁻¹ν2 (bending): ~380 cm⁻¹ν3 (C≡N stretch): ~2219 cm⁻¹ | [7] |

| ¹³C NMR | Chemical shift is sensitive to solvent and temperature. | [2][4] |

| Mass Spectrum (EI) | Major peaks (m/z): 61 (M⁺, CClN), 63 ([M+2]⁺), 26 (CN), 35 (Cl), 37 (Cl) | [5][8] |

| Ionization Potential | 12.49 eV | [2] |

Synthesis and Handling

This compound is typically synthesized by the oxidation of a cyanide salt with chlorine. Due to its high toxicity and volatility, its synthesis and handling require stringent safety precautions, including the use of a well-ventilated fume hood and appropriate personal protective equipment.

General Synthesis Workflow

The most common laboratory and industrial synthesis involves the reaction of sodium cyanide with chlorine gas in an aqueous medium. The reaction proceeds through a cyanogen ((CN)₂) intermediate.[3]

Experimental Protocol: Laboratory Synthesis of this compound

This protocol is adapted from established laboratory methods.[1][9] Extreme caution is required.

-

Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction medium, and a dropping funnel. The flask should be cooled in an ice-salt bath. The outlet should be connected to a condenser cooled with a dry ice/acetone mixture, followed by a series of traps to capture the volatile product and scrub any unreacted chlorine or this compound.

-

Reactant Preparation: Prepare a saturated solution of chlorine in ice-cold water and place it in the reaction flask. Separately, prepare a cold aqueous solution of potassium cyanide (or sodium cyanide).

-

Reaction: While vigorously stirring the chlorine solution at 0 °C, slowly add the cold potassium cyanide solution from the dropping funnel. The rate of addition should be controlled to maintain the temperature below 5 °C and to prevent the reaction mixture from becoming colorless, which would indicate an excess of cyanide.

-

Alternating Addition: Once the yellow color of the chlorine fades, stop the cyanide addition. Re-saturate the solution with chlorine gas, then resume the slow addition of the cyanide solution. This alternating addition is continued until the desired quantity of reactants has been used. An excess of cyanide must be avoided to prevent the decomposition of this compound.

-

Isolation: After the reaction is complete, gently warm the reaction mixture to 60-70 °C to distill the volatile this compound. The product is collected in the dry-ice cooled condenser and traps.

-

Purification: The collected crude this compound can be purified by redistillation, taking care to maintain low temperatures.

Applications in Organic Synthesis

This compound is a valuable reagent for introducing a cyano group and for synthesizing various nitrogen-containing compounds. While its congener, cyanogen bromide, is more commonly used due to its solid state and slightly lower volatility, the principles and reactivity are highly similar.

The von Braun Reaction

The von Braun reaction, first described by Julius von Braun, involves the reaction of a tertiary amine with a cyanogen halide (chloride or bromide) to yield a disubstituted cyanamide and an alkyl halide.[10][11] This reaction provides a classical method for the N-dealkylation of tertiary amines, which has been particularly useful in the structural elucidation of alkaloids.[12]

The reaction proceeds via a two-step nucleophilic substitution mechanism. The tertiary amine first displaces the halide from the cyanogen halide to form a quaternary cyanoammonium salt. In the second step, the displaced halide ion acts as a nucleophile, attacking one of the alkyl groups on the nitrogen and leading to the formation of the N,N-disubstituted cyanamide and an alkyl halide.[10]

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound [webbook.nist.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. This compound [webbook.nist.gov]

- 9. prepchem.com [prepchem.com]

- 10. von Braun reaction - Wikipedia [en.wikipedia.org]

- 11. organicreactions.org [organicreactions.org]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

Solubility of Cyanogen Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of cyanogen chloride (ClCN) in a wide array of organic solvents. The information contained herein is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development who handle this highly reactive and toxic compound. This document presents quantitative solubility data, details on experimental methodologies for solubility determination, and a logical workflow for assessing solubility.

Core Data: Solubility of this compound

The solubility of this compound in various organic solvents at 20°C is summarized in the tables below. The data is categorized by solvent class for ease of comparison. It is important to note that this compound is a gas at room temperature and its dissolution in organic solvents can be an exothermic process.

Alcohols

| Solvent | Solubility (g/L) at 20°C |

| Methanol | 538.58 |

| Ethanol | 343.85 |

| n-Propanol | 245.95 |

| Isopropanol | 225.98 |

| n-Butanol | 162.62 |

| Isobutanol | 185.59 |

| sec-Butanol | 181.68 |

| n-Pentanol | 144.72 |

| n-Octanol | 126.53 |

Ketones

| Solvent | Solubility (g/L) at 20°C |

| 2-Butanone (MEK) | 290.47 |

| Cyclohexanone | 311.15 |

Esters

| Solvent | Solubility (g/L) at 20°C |

| Ethyl acetate | 193.65 |

Ethers

| Solvent | Solubility (g/L) at 20°C |

| Tetrahydrofuran (THF) | 448.34 |

| 1,4-Dioxane | 364.13 |

Halogenated Hydrocarbons

| Solvent | Solubility (g/L) at 20°C |

| Dichloromethane | 42.02 |

| 1,2-Dichlorobenzene | 32.0 |

| 1,2,4-Trichlorobenzene | 64.39 |

Aromatic Hydrocarbons

| Solvent | Solubility (g/L) at 20°C |

| Toluene | 81.1 |

Other Solvents

| Solvent | Solubility (g/L) at 20°C |

| Acetonitrile | 279.59 |

Experimental Protocols for Solubility Determination

While the precise experimental protocols used to generate the data above are not publicly available, this section outlines a generalized and widely accepted methodology for determining the solubility of a gas like this compound in an organic solvent. This protocol is based on the static equilibrium method coupled with gas chromatography for concentration analysis.

Principle

A known volume of the organic solvent is brought into contact with a known amount of this compound gas in a sealed, temperature-controlled vessel. The system is allowed to reach equilibrium, at which point the concentration of this compound in the liquid phase is determined.

Apparatus

-

Gas-tight syringe: For accurate handling of this compound gas.

-

Equilibrium vessel: A sealed, thermostatted vessel equipped with a magnetic stirrer. The vessel should have a port for introducing the gas and withdrawing liquid samples.

-

Gas chromatograph (GC): Equipped with a suitable detector, such as a nitrogen-phosphorus detector (NPD) or an electron capture detector (ECD), for sensitive and selective quantification of this compound.

-

Thermostatic bath: To maintain a constant temperature during the experiment.

Procedure

-

Solvent Preparation: A precise volume of the degassed organic solvent is introduced into the equilibrium vessel. Degassing is crucial to remove any dissolved air that could interfere with the solubility measurement.

-

Temperature Equilibration: The vessel containing the solvent is placed in the thermostatic bath and allowed to reach the desired temperature (e.g., 20°C).

-

Introduction of this compound: A known amount of this compound gas is carefully injected into the headspace of the equilibrium vessel using a gas-tight syringe.

-

Equilibration: The mixture is vigorously stirred to facilitate the dissolution of the gas into the liquid phase. The system is left to equilibrate for a sufficient period, which can range from several hours to a full day, to ensure that the concentration of this compound in the liquid phase becomes constant.

-

Sampling: Once equilibrium is reached, a small aliquot of the liquid phase is withdrawn from the vessel using a syringe.

-

Analysis: The collected sample is immediately analyzed by gas chromatography to determine the concentration of this compound. A calibration curve, prepared using standards of known this compound concentrations in the same solvent, is used for quantification.

-

Data Calculation: The solubility is then calculated and expressed in grams per liter (g/L) of the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility in an organic solvent.

Caption: A flowchart illustrating the key steps in determining the solubility of this compound.

The mechanism of aqueous hydrolysis of cyanogen chloride.

An In-depth Technical Guide to the Aqueous Hydrolysis of Cyanogen Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism governing the aqueous hydrolysis of this compound (ClCN). The content herein is curated for professionals in research, science, and drug development who require a detailed understanding of the kinetics, pathways, and experimental considerations of this important reaction.

Core Concepts of this compound Hydrolysis

This compound, a reactive pseudohalogen, undergoes hydrolysis in aqueous solutions to form cyanic acid (HOCN) and hydrochloric acid (HCl). The overall reaction is represented as:

ClCN + H₂O → HOCN + HCl

The rate and mechanism of this hydrolysis are significantly influenced by several factors, most notably pH and temperature. Two primary, parallel pathways govern the degradation of this compound in water: a neutral (water-assisted) pathway and a base-catalyzed (hydroxide-assisted) pathway.

Water-Assisted Hydrolysis

At neutral to acidic pH, the hydrolysis of this compound is predominantly assisted by water molecules. This reaction pathway is generally slower than the hydroxide-assisted pathway.

Hydroxide-Assisted Hydrolysis

In alkaline conditions (pH > 8), the hydrolysis is significantly accelerated due to the nucleophilic attack of the hydroxide ion (OH⁻) on the electrophilic carbon atom of this compound.[1] This pathway is the dominant mechanism for this compound degradation in basic solutions.[2][3][4]

Quantitative Kinetic Data

The rate of this compound hydrolysis can be described by the following pseudo-first-order rate law:

Rate = -d[ClCN]/dt = k_obs[ClCN]

where k_obs is the observed pseudo-first-order rate constant. This observed rate constant is a composite of the contributions from the water-assisted and hydroxide-assisted pathways:

k_obs = k_w + k_OH[OH⁻]

Here, k_w is the first-order rate constant for water-assisted hydrolysis and k_OH is the second-order rate constant for hydroxide-assisted hydrolysis.

The following tables summarize the key kinetic parameters for the aqueous hydrolysis of this compound.

Table 1: Rate Constants for this compound Hydrolysis

| Pathway | Rate Constant | Value | Temperature (°C) | pH | Reference |

| Water-Assisted | k_w (s⁻¹) | 9.97 x 10⁸ exp(-87,180/RT) | 10-30 | ~10 | [2] |

| Hydroxide-Assisted | k_OH (M⁻¹s⁻¹) | 2.06 x 10¹¹ exp(-60,980/RT) | 10-30 | 9.54-10.93 | [2] |

R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹), and T is the temperature in Kelvin.

Table 2: Arrhenius Parameters for this compound Hydrolysis

| Pathway | Pre-exponential Factor (A) | Activation Energy (Ea) (J/mol) | Reference |

| Water-Assisted | 9.97 x 10⁸ s⁻¹ | 87,180 | [2] |

| Hydroxide-Assisted | 2.06 x 10¹¹ M⁻¹s⁻¹ | 60,980 | [2] |

Table 3: Hydrolysis Rate Constants at Specific pH and Temperature

| pH | Temperature (°C) | k_obs (s⁻¹) | Predominant Pathway | Reference |

| 9.54 | 21.0 | Varies | Hydroxide-Assisted | [2][4] |

| 10.93 | 21.0 | Varies | Hydroxide-Assisted | [2][4] |

| ~10 | 10 | Varies | Hydroxide-Assisted | [2][4] |

| ~10 | 30 | Varies | Hydroxide-Assisted | [2][4] |

Reaction Mechanisms and Signaling Pathways

The hydrolysis of this compound proceeds through a nucleophilic attack on the carbon atom of the nitrile group. The following diagrams illustrate the proposed mechanisms for the water-assisted and hydroxide-assisted pathways.

Caption: Proposed mechanism for the hydroxide-assisted hydrolysis of this compound.

Caption: Proposed mechanism for the water-assisted hydrolysis of this compound.

Catalysis of this compound Hydrolysis

The hydrolysis of this compound can be catalyzed by other species present in the aqueous solution, notably phosphate and hypochlorite.

Phosphate Catalysis

Phosphate ions have been observed to catalyze the hydrolysis of this compound, particularly in the pH range of 6.5 to 7.[1] The catalytic effect becomes significant as the concentration of the HPO₄²⁻ species increases.

Hypochlorite-Catalyzed Hydrolysis

In chlorinated water, the presence of free chlorine, specifically the hypochlorite ion (OCl⁻), can significantly catalyze the degradation of this compound.[2] The rate law for this catalyzed reaction is:

Rate = -d[ClCN]/dt = k_OCl[ClCN][OCl⁻]

This catalytic pathway is an important consideration in water treatment processes where chlorination is employed.

Caption: Catalytic effects on the rate of this compound hydrolysis.

Experimental Protocols

Accurate determination of the kinetics and mechanism of this compound hydrolysis relies on precise experimental methodologies. The following sections detail key experimental protocols.

Monitoring this compound Concentration

Several analytical techniques can be employed to monitor the concentration of this compound over time.

5.1.1. Colorimetric Method (Pyridine-Barbituric Acid)

This method is based on the reaction of this compound with pyridine and barbituric acid to form a colored complex that can be quantified spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Chloramine-T Solution: Dissolve 1 g of chloramine-T in 100 mL of deionized water.

-

Pyridine-Barbituric Acid Reagent: In a 250 mL volumetric flask, add 15 g of barbituric acid and a small amount of deionized water to wet the solid. Add 75 mL of pyridine and mix. Add 15 mL of concentrated HCl, mix, and allow to cool. Dilute to the mark with deionized water.[5]

-

-

Sample Preparation:

-

To a 50 mL aliquot of the sample solution in a 100 mL volumetric flask, add 1 mL of chloramine-T solution and mix.

-

-

Color Development:

-

Measurement:

-

Measure the absorbance of the solution at 578 nm using a spectrophotometer.[5]

-

5.1.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a highly sensitive and selective method for the analysis of this compound. EPA Method 524.2 is a commonly used protocol.

Protocol (Based on EPA Method 524.2):

-

Sample Collection and Preservation:

-

Collect samples in 40-mL vials with screw caps and PTFE-lined septa.

-

If residual chlorine is present, add approximately 25 mg of ascorbic acid to the vial before filling.[6]

-

Fill the vials to overflowing, ensuring no air bubbles are trapped.

-

Store samples at 4°C until analysis.

-

-

Purge and Trap:

-

Use a purge and trap system connected to the GC-MS.

-

Purge the water sample (typically 5 or 25 mL) with an inert gas (e.g., helium) at a controlled flow rate and temperature.

-

The purged volatile compounds, including this compound, are trapped on a sorbent trap.

-

-

Desorption and GC-MS Analysis:

-

Rapidly heat the sorbent trap to desorb the trapped compounds onto the GC column.

-

The GC column separates the components of the sample mixture. A common column is a 60-m x 0.32-mm i.d. capillary column with a 0.5 µm film thickness.

-

The separated components are then introduced into the mass spectrometer for detection and quantification.

-

Identification is based on the retention time and the mass spectrum of the compound.

-

Experimental Workflow for Kinetic Studies

The following diagram illustrates a typical workflow for studying the kinetics of this compound hydrolysis.

Caption: A generalized workflow for conducting kinetic studies of this compound hydrolysis.

Logical Relationships of Influencing Factors

The rate of this compound hydrolysis is a function of several interconnected variables. The following diagram illustrates these relationships.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Mechanism and kinetics of this compound formation from the chlorination of glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics of this compound destruction by chemical reduction methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. "Kinetics of hydrolysis of cyanogen, 1-cyanoformamide and iodine monoch" by Yi Lai Wang [docs.lib.purdue.edu]

- 5. epa.gov [epa.gov]

- 6. epa.gov [epa.gov]

In Vivo Metabolism of Cyanogen Chloride into Cyanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo metabolism of cyanogen chloride, its conversion to cyanide, and the subsequent toxicological effects. The information is compiled from various scientific sources to support research and development in toxicology and pharmacology.

Executive Summary

This compound (CK), a highly toxic chemical agent, exerts its systemic effects primarily through its rapid in vivo conversion to cyanide (CN⁻). Upon entering the body, typically through inhalation, this compound reacts with endogenous molecules, leading to the release of the cyanide ion. This guide details the metabolic pathways, key molecular interactions, and the primary mechanism of toxicity. It also presents available quantitative data, outlines experimental protocols for analysis, and provides visualizations of the metabolic and experimental workflows.

Metabolic Pathway of this compound

The in vivo metabolism of this compound is a two-stage process: an initial conversion to cyanide followed by the detoxification of the resulting cyanide.

Stage 1: Conversion of this compound to Cyanide

Upon absorption, this compound is rapidly metabolized to cyanide.[1][2] This conversion is believed to be facilitated by reactions with blood proteins and sulfhydryl compounds.[1][3][4] Specifically, hemoglobin and glutathione have been identified as key reactants in this process.[5][6] The rate of reaction of this compound with both hemoglobin and glutathione is of a similar order, suggesting that both pathways likely contribute to the in vivo formation of cyanide.[5]

Stage 2: Detoxification of Cyanide

The cyanide ion released from this compound is then detoxified, primarily through an enzymatic reaction catalyzed by rhodanese (thiosulfate sulfurtransferase).[7][8] This mitochondrial enzyme facilitates the transfer of a sulfur atom from a sulfur donor, such as thiosulfate, to the cyanide ion, forming the significantly less toxic thiocyanate (SCN⁻).[7][8] Thiocyanate is then excreted from the body, primarily in the urine.[9]

Signaling Pathway and Mechanism of Toxicity